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2,6-Di-tert-butyl-4-nonylphenol - 4306-88-1

2,6-Di-tert-butyl-4-nonylphenol

Catalog Number: EVT-321011
CAS Number: 4306-88-1
Molecular Formula: C23H40O
Molecular Weight: 332.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-, also known as 2,6-di-tert-butyl-4-nonylphenol, is a derivatized phenol belonging to the class of alkylated phenols. It is often found as a component in various synthetic antioxidant formulations [, , , ]. These antioxidants find applications in a wide range of consumer products to prevent degradation caused by oxidation.

Future Directions
  • Environmental Fate and Toxicity: Research is needed to assess the environmental fate, persistence, bioaccumulation potential, and potential toxicity of Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- [].

2,6-Di-tert-butyl-4-methoxyphenol

Compound Description: 2,6-Di-tert-butyl-4-methoxyphenol is a phenolic antioxidant commonly employed to prevent oxidative degradation in various materials, including polymers, fuels, and lubricants. It functions by scavenging free radicals, thereby interrupting the chain reactions responsible for oxidation. []

3,5-Bis(1,1-dimethylethyl) phenol

Compound Description: 3,5-Bis(1,1-dimethylethyl) phenol, also known as 3,5-Di-tert-butylphenol, is another phenolic compound recognized for its antioxidant properties. It acts as a radical scavenger, inhibiting the autoxidation of organic materials. []

2,6-di-tert-butyl-4-isobutyl phenol

Compound Description: 2,6-di-tert-butyl-4-isobutyl phenol is a derivatized phenol often employed as a scorch inhibitor in polyurethane foam production. Its role involves preventing premature curing during the manufacturing process. [, , , ]

Relevance: Both 2,6-di-tert-butyl-4-isobutyl phenol and Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- belong to the class of derivatized phenols and share a common core structure: a phenol ring substituted with two tert-butyl groups at positions 2 and 6. They differ in their 4-position substituent, with 2,6-di-tert-butyl-4-isobutyl phenol having an isobutyl group and Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- having a nonyl group. These structural similarities contribute to their shared application as scorch inhibitors. [, , , ]

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- C7-C9 branched alkyl esters

Compound Description: This group of compounds represents esters derived from 3,5-di-tert-butyl-4-hydroxybenzenepropanoic acid, where the carboxyl group of the acid is esterified with various C7-C9 branched alcohols. They are known for their use as scorch inhibitors in polyurethane foam production. [, , , ]

Relevance: While structurally distinct from Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- C7-C9 branched alkyl esters are categorized alongside it as potential components in scorch inhibitor compositions. [, , , ] The presence of the bulky tert-butyl groups and the long alkyl chain in both types of compounds likely contributes to their shared ability to inhibit scorch in polyurethane foams.

Overview

2,6-Di-tert-butyl-4-nonylphenol is an organic compound with the molecular formula C23H38OC_{23}H_{38}O. It is characterized by the presence of two tert-butyl groups and a nonyl group attached to a phenolic structure. This compound is primarily recognized for its antioxidant properties and finds extensive applications across various industries, particularly in enhancing the stability and longevity of materials such as plastics and lubricants .

Source and Classification

2,6-Di-tert-butyl-4-nonylphenol belongs to the class of phenolic compounds, which are derivatives of phenol characterized by hydroxyl groups attached to aromatic hydrocarbon structures. Its classification as an antioxidant makes it significant in both industrial and biological contexts. The compound is often synthesized from phenolic precursors through alkylation processes involving tert-butyl and nonyl groups .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,6-Di-tert-butyl-4-nonylphenol typically involves alkylation reactions where phenol is reacted with tert-butylene and nonene in the presence of Lewis acid catalysts like aluminum chloride or boron trifluoride. These reactions are conducted under controlled temperatures to facilitate the formation of the desired product while minimizing side reactions .

  1. Alkylation Process:
    • Phenol is mixed with tert-butylene and nonene.
    • A Lewis acid catalyst is added to promote the reaction.
    • The mixture is heated under an inert atmosphere to prevent oxidation.
  2. Purification:
    • The crude product undergoes distillation and recrystallization to achieve high purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2,6-Di-tert-butyl-4-nonylphenol can be represented as follows:

  • Chemical Formula: C23H38OC_{23}H_{38}O
  • Molecular Weight: 350.55 g/mol
  • Structural Features:
    • Two tert-butyl groups located at the 2 and 6 positions on the benzene ring.
    • A nonyl group at the para position (4) relative to the hydroxyl group.

This structure contributes to its lipophilic nature, enhancing its solubility in non-polar solvents, which is beneficial for various industrial applications .

Chemical Reactions Analysis

Reactions and Technical Details

2,6-Di-tert-butyl-4-nonylphenol is known to participate in several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Electrophilic Aromatic Substitution: The compound can undergo substitution reactions at the ortho and para positions relative to the hydroxyl group, often facilitated by halogens or nitrating agents under acidic conditions .
Mechanism of Action

Process and Data

The mechanism of action for 2,6-Di-tert-butyl-4-nonylphenol primarily revolves around its antioxidant properties. As an antioxidant, it works by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage in biological systems. This process involves:

  1. Radical Scavenging: The hydroxyl group donates a hydrogen atom to free radicals.
  2. Formation of Stable Products: The reaction results in stable phenolic compounds that do not propagate free radical reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish solid.
  • Melting Point: Approximately 90 °C.
  • Boiling Point: Not specifically documented but expected to be high due to its complex structure.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties make it suitable for use in various applications where thermal stability and resistance to oxidation are required .

Applications

Scientific Uses

2,6-Di-tert-butyl-4-nonylphenol has diverse applications across multiple fields:

  1. Polymer Chemistry: Used as an antioxidant in plastics and rubber formulations to prevent degradation during processing and storage.
  2. Biological Research: Investigated for protective effects against oxidative stress in cellular systems.
  3. Pharmaceuticals: Explored for potential uses as an antioxidant agent in drug formulations.
  4. Industrial Applications: Employed in lubricants, fuels, and other products where enhanced stability is crucial .
Synthetic Pathways and Mechanistic Insights into 2,6-Di-tert-butyl-4-nonylphenol

Friedel-Crafts Alkylation Strategies for Ortho-Substituted Phenolic Architectures

The synthesis of 2,6-di-tert-butyl-4-nonylphenol fundamentally relies on sequential Friedel-Crafts alkylations to construct its sterically encumbered phenolic architecture. The synthetic sequence typically initiates with ortho-di-tert-butylation of phenol, followed by para-nonylation. Industrially, the ortho-alkylation step employs phenol and isobutylene under Lewis acid catalysis (predominantly aluminum phenoxide) at elevated temperatures and pressures. This process selectively delivers 2,6-di-tert-butylphenol (2,6-DTBP) through a mechanism involving electrophilic aromatic substitution [2]. The aluminum phenoxide catalyst generates an electrophilic tert-butyl cation from isobutylene, which attacks the electron-rich ortho positions of the phenoxide anion. The extreme steric demands of the tert-butyl group inherently favor ortho-substitution under these catalytic conditions, as para-substitution would create prohibitively high 1,3-diaxial interactions in the transition state [2] [3].

The subsequent para-nonylation introduces the linear nonyl chain onto the pre-formed 2,6-DTBP scaffold. This step typically employs nonene or nonyl chloride as alkylating agents under Brønsted acid catalysis (e.g., concentrated sulfuric acid, phosphoric acid) or acidic zeolites. The reaction proceeds via a carbocationic mechanism, where the nonyl carbocation attacks the electron-rich para position of 2,6-DTBP. The existing ortho-tert-butyl groups exert a significant electronic influence, enhancing nucleophilicity at the para position through resonance donation while simultaneously shielding the ortho positions sterically, thereby ensuring high para-regioselectivity [1] [3]. Notably, this step often utilizes urea co-catalysis in industrial settings to mitigate volatile isobutylene loss and control carbocation reactivity, enhancing process efficiency and yield [3].

Table 1: Catalytic Systems for Friedel-Crafts Alkylation Steps in 2,6-Di-tert-butyl-4-nonylphenol Synthesis

Alkylation StepPreferred CatalystsReaction ConditionsKey FunctionIndustrial Yield Range
Ortho-tert-butylationAluminum phenoxide, BF₃100-150°C, 5-20 bar pressureSelective ortho-C-alkylation85-92%
Para-nonylationH₂SO₄ (with urea), H₃PO₄, acidic zeolites50-100°C, atmospheric pressureSelective para-C-alkylation75-88%
Alternative Single-StepSolid superacid catalysts (e.g., sulfated zirconia)120-180°C, moderate pressureSimultaneous tert-butyl/nonyl introductionUnder development (60-70% current)

Regioselectivity Challenges in Tertiary Butyl and Nonyl Group Incorporation

Achieving precise regiocontrol during the alkylation sequence presents substantial synthetic challenges due to steric congestion, electronic effects, and competitive side reactions. The initial ortho-di-tert-butylation benefits from inherent steric control—the first tert-butyl group directs subsequent alkylation predominantly to the opposite ortho position due to minimized steric repulsion. However, over-alkylation can occur if reaction conditions are not meticulously controlled, leading to undesired 2,4,6-tri-tert-butylphenol, which requires energy-intensive fractional distillation for removal [2] [3].

The para-nonylation of 2,6-DTBP faces more complex regiochemical hurdles. While the para position is electronically favored, several competing pathways exist:

  • Steric Inhibition: The bulky ortho-tert-butyl groups create a steric barrier that slows nucleophilic attack at the para position, necessitating elevated temperatures or prolonged reaction times that risk side reactions.
  • Sulfonation Side Reactions: When sulfuric acid catalysts are employed, competitive electrophilic sulfonation can occur at the para position, generating sulfonated byproducts that consume substrate and complicate purification. This side reaction is particularly problematic at higher acid concentrations and temperatures [3].
  • Isobutylene Oligomerization: Residual isobutylene from incomplete tert-butylation can oligomerize under acidic conditions, generating C8/C12 olefins that may incorporate non-selectively, yielding branched alkylated impurities [3].

Furthermore, the linearity of the nonyl chain introduces reactivity differences compared to the highly branched tert-butyl groups. The primary carbocation derived from nonene is less stable than the tertiary tert-butyl cation, making it more prone to rearrangements or protodealkylation under strongly acidic conditions. This instability necessitates careful optimization of catalyst strength, temperature, and reaction time to preserve chain integrity and ensure regioselective para-substitution [1] [4].

Table 2: Competing Reactions and Mitigation Strategies in Regioselective Alkylation

Regiochemical ChallengePrimary CauseObserved Byproduct(s)Mitigation Strategies
Over-alkylation (tri-tert-butylphenol)Excess isobutylene/insufficient steric control2,4,6-Tri-tert-butylphenolStoichiometric control of isobutylene; lower temperature (80-100°C)
Para-sulfonationH₂SO₄ catalyst electrophilicity2,6-Di-tert-butyl-4-sulfonated phenolUrea co-catalysis; reduced H₂SO₄ concentration; zeolite catalysts
Nonyl carbocation rearrangementAcidic conditions promoting β-scissionBranched nonyl isomersModerate acid strength (H₃PO₄ > H₂SO₄); shorter reaction times
OligomerizationIsobutylene polymerizationDi/tri-isobutylene adductsStrict exclusion of metal ions; controlled addition rates

Catalytic Systems for Sustainable Large-Scale Production

Industrial production of 2,6-di-tert-butyl-4-nonylphenol increasingly emphasizes catalyst sustainability and process intensification to address economic and environmental imperatives. Conventional homogeneous catalysts like AlCl₃, BF₃, and mineral acids generate stoichiometric hazardous waste, necessitating costly neutralization and separation steps. Modern approaches focus on heterogeneous catalysts and continuous-flow systems to improve atom economy and reduce waste.

Solid acid catalysts represent a significant advancement:

  • Acidic Zeolites (e.g., H-Beta, H-Y): These materials offer shape selectivity through their microporous structures, preferentially accommodating the transition state for para-nonylation while excluding bulkier side products. Zeolite catalysts achieve 80-85% selectivity for para-nonyl-2,6-DTBP with minimal sulfonation byproducts and are regenerable via thermal treatment [3] [4].
  • Sulfated Zirconia Superacids: These catalysts exhibit exceptional activity for both tert-butylation and nonylation steps, functioning at lower temperatures (100-130°C) than conventional acids. Their strong Brønsted acidity facilitates carbocation formation while minimizing oligomerization through controlled pore architecture [3].
  • Ion-Exchange Resins (e.g., Amberlyst™-15): Employed in fixed-bed reactors for continuous alkylation, these resins enable excellent temperature control and mitigate side reactions. Their macroreticular structure accommodates bulky phenolic substrates, though long-term stability at >120°C remains challenging [3].

Solvent-free operation and catalyst recycling are critical sustainability drivers. Recent patents demonstrate the elimination of chlorinated solvents through melt-phase alkylation, where molten phenol serves as the reaction medium. This approach enhances mass transfer while reducing volatile organic compound (VOC) emissions by >90% [4]. Additionally, borenium ion catalysts (e.g., [Mes₂B(μ-H)₂B(Mes)₂]⁺) show promise for catalytic C-C bond cleavage, enabling selective de-tert-butylation for catalyst recovery and recycling—a process inspired by frustrated Lewis pair chemistry [3].

Process innovations focus on energy integration and waste minimization:

  • Reactive Distillation: Combining alkylation and product separation in a single unit operation conserves energy and drives equilibrium-limited reactions to completion through continuous byproduct removal.
  • Isobutylene Recycling: Off-gas condensation systems capture and recycle unreacted isobutylene, reducing raw material consumption by 15-20% compared to batch processes [3].
  • Continuous-Flow Microreactors: These systems provide precise control over residence time and temperature, suppressing side reactions and improving heat transfer for the exothermic alkylation steps. Pilot-scale implementations demonstrate 40% reduction in energy consumption versus batch reactors [4].

Table 3: Evolution of Catalytic Systems for Industrial-Scale Synthesis

Catalyst GenerationRepresentative CatalystsKey AdvantagesSustainability MetricsCurrent Limitations
1st Generation (Homogeneous)AlCl₃, H₂SO₄, BF₃High activity, low costLow atom economy (E-factor >5); high wasteCorrosive; difficult separation
2nd Generation (Ion-Exchange Resins)Amberlyst™-15, Nafion™Fixed-bed operation; recyclableModerate E-factor (2-3); reduced wasteLimited thermal stability (<120°C)
3rd Generation (Zeolites/Molecular Sieves)H-Beta, H-Y, MCM-41Shape selectivity; regenerableLow E-factor (0.5-1.5); minimal wastePore blockage; deactivation
Emerging SystemsSulfated zirconia, borenium ionsLow-temperature operation; solvent-freeNear-zero waste; energy efficientScale-up challenges; high catalyst cost

Properties

CAS Number

4306-88-1

Product Name

2,6-Di-tert-butyl-4-nonylphenol

IUPAC Name

2,6-ditert-butyl-4-nonylphenol

Molecular Formula

C23H40O

Molecular Weight

332.6 g/mol

InChI

InChI=1S/C23H40O/c1-8-9-10-11-12-13-14-15-18-16-19(22(2,3)4)21(24)20(17-18)23(5,6)7/h16-17,24H,8-15H2,1-7H3

InChI Key

VQQLTEBUMLSLFJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

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